molecular formula C23H28N2OS B11963937 3,5-di-tert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

3,5-di-tert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No.: B11963937
M. Wt: 380.5 g/mol
InChI Key: VSLURDKWHJYALP-UHFFFAOYSA-N
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Description

3,5-DI-TERT-BUTYL-N-(2-METHYL-BENZOTHIAZOL-5-YL)-BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of tert-butyl groups and a benzothiazole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI-TERT-BUTYL-N-(2-METHYL-BENZOTHIAZOL-5-YL)-BENZAMIDE typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amide Bond Formation: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative under basic conditions to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of 3,5-DI-TERT-BUTYL-N-(2-METHYL-BENZOTHIAZOL-5-YL)-BENZAMIDE would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide bond, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Halogenated derivatives, substituted benzamides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DI-TERT-BUTYL-N-(2-METHYL-BENZOTHIAZOL-5-YL)-BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The tert-butyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Benzothiazolyl)benzamide: Lacks the tert-butyl groups, resulting in different chemical properties.

    3,5-Di-tert-butylbenzamide: Does not contain the benzothiazole moiety, leading to different biological activities.

Uniqueness

3,5-DI-TERT-BUTYL-N-(2-METHYL-BENZOTHIAZOL-5-YL)-BENZAMIDE is unique due to the combination of the benzothiazole moiety and tert-butyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H28N2OS

Molecular Weight

380.5 g/mol

IUPAC Name

3,5-ditert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

InChI

InChI=1S/C23H28N2OS/c1-14-24-19-13-18(8-9-20(19)27-14)25-21(26)15-10-16(22(2,3)4)12-17(11-15)23(5,6)7/h8-13H,1-7H3,(H,25,26)

InChI Key

VSLURDKWHJYALP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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